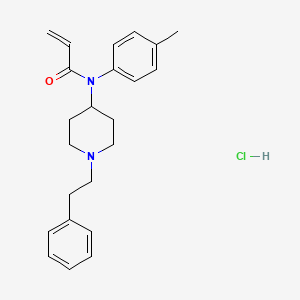
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acrylamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Para-methyl Acrylfentanyl (hydrochloride): is a synthetic opioid that is structurally similar to known opioids. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . The compound is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of para-methyl Acrylfentanyl (hydrochloride) involves the reaction of N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods: the synthesis likely follows similar routes as other fentanyl analogs, involving the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Para-methyl Acrylfentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of para-methyl Acrylfentanyl (hydrochloride) .
Scientific Research Applications
Para-methyl Acrylfentanyl (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: Studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in forensic toxicology for the identification and analysis of synthetic opioids.
Mechanism of Action
Para-methyl Acrylfentanyl (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system . The compound primarily targets the mu-opioid receptor, leading to analgesic and sedative effects . The binding of para-methyl Acrylfentanyl (hydrochloride) to the mu-opioid receptor activates intracellular signaling pathways, resulting in the inhibition of neurotransmitter release and modulation of pain perception .
Comparison with Similar Compounds
Fentanyl: A potent synthetic opioid used in anesthesia and pain management.
Alpha-methylfentanyl: A fentanyl analog with similar pharmacological properties.
Acryloylfentanyl: Another fentanyl analog with structural similarities to para-methyl Acrylfentanyl (hydrochloride).
Uniqueness: Para-methyl Acrylfentanyl (hydrochloride) is unique due to the presence of a methyl group on the aromatic ring, which may influence its binding affinity and potency at opioid receptors . This structural modification can result in differences in pharmacological effects and metabolic pathways compared to other fentanyl analogs .
Properties
CAS No. |
2748409-55-2 |
|---|---|
Molecular Formula |
C23H29ClN2O |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-3-23(26)25(21-11-9-19(2)10-12-21)22-14-17-24(18-15-22)16-13-20-7-5-4-6-8-20;/h3-12,22H,1,13-18H2,2H3;1H |
InChI Key |
VYIVFHXAFRQMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)
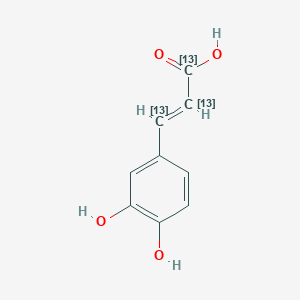

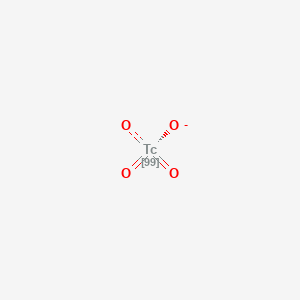

![(1R)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10779637.png)
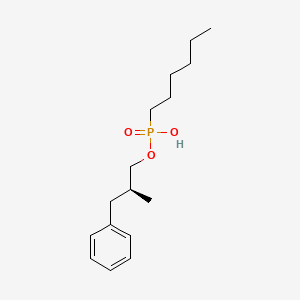

![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)
![d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)
![(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10779670.png)
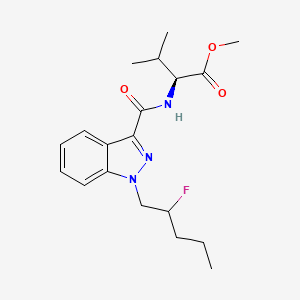

![N-[(2S)-1-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B10779702.png)
